4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is a complex organic compound with a unique structure that includes a pyrimidine ring and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyrimidine derivative with a dioxolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: This compound has a similar structure but includes an oxathiolane ring instead of a dioxolane ring.
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: This compound features a fluorine atom and an oxolan ring.
Uniqueness
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one is unique due to its specific combination of a pyrimidine ring and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11N3O4 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 |
InChI Key |
RXRGZNYSEHTMHC-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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